methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate is a heterocyclic compound that contains an imidazole ring. Imidazole is a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is a derivative of benzoic acid and is used as a building block in chemical synthesis . The presence of the nitro group and the imidazole ring makes it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate typically involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce methyl 3-nitrobenzoate.
Imidazole Substitution: The nitro compound is then reacted with imidazole in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Dimethylformamide (DMF), ethanol, water.
Major Products Formed
Reduction: Methyl 4-(1H-imidazol-1-yl)-3-aminobenzoate.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized imidazole derivatives.
Scientific Research Applications
Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate involves its interaction with biological targets through the imidazole ring. The imidazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 4-(1H-imidazol-1-yl)-3-aminobenzoate: Contains an amino group instead of a nitro group, which can alter its biological activity and chemical reactivity.
Methyl 4-(1H-imidazol-1-yl)-3-hydroxybenzoate: Contains a hydroxyl group, which can participate in hydrogen bonding and affect its solubility and reactivity.
Uniqueness
Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate is unique due to the presence of both the nitro group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazole ring and a nitro group attached to a benzoate moiety. The structural formula can be represented as follows:
This structure is crucial for its biological activity, particularly in interactions with biological targets.
The biological activity of this compound has been attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that compounds containing nitroimidazole moieties exhibit significant antimicrobial properties. The nitro group is essential for the compound's effectiveness against anaerobic bacteria and protozoa, as it facilitates electron transfer processes that lead to cellular damage .
- Antitumor Effects : Similar compounds have shown promise as anticancer agents. The imidazole ring can interact with various cellular targets, potentially leading to apoptosis in cancer cells. Studies have demonstrated that derivatives of imidazole can inhibit tumor growth in various cancer models .
- Inflammatory Response Modulation : Compounds similar to this compound have been reported to modulate inflammatory pathways, particularly through the activation of Toll-like receptors (TLRs). This activation can enhance immune responses and has implications for treating chronic inflammatory diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several studies have investigated the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against a range of bacterial strains, demonstrating significant inhibition of growth in anaerobic conditions. This supports its potential use in treating infections caused by anaerobic pathogens .
- Cancer Treatment Potential : In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .
- Inflammation Modulation : A recent investigation highlighted the compound's ability to activate TLR pathways, suggesting that it could enhance vaccine responses or treat inflammatory diseases effectively .
Properties
IUPAC Name |
methyl 4-imidazol-1-yl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(15)8-2-3-9(10(6-8)14(16)17)13-5-4-12-7-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIAQDKVKDHIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.